Mercury(I) chromate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

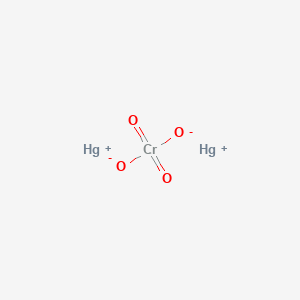

Mercury(I) chromate is a chemical compound with the formula Hg₂CrO₄ . It is a compound of mercury, chromium, and oxygen .

Molecular Structure Analysis

The molecular structure of Mercury(I) chromate consists of two mercury ions, one chromium ion, and four oxygen ions . The chemical formula is Hg₂CrO₄ .Chemical Reactions Analysis

Mercury(I) compounds, including Mercury(I) chromate, often undergo disproportionation, producing black metallic mercury and mercury (II) compounds . For example, soluble chlorides, including hydrochloric acid, precipitate white mercury (I) chloride, also known as calomel .Physical And Chemical Properties Analysis

Mercury(I) chromate is a solid compound . The exact physical properties such as melting point, boiling point, density, and solubility in water are not available in the resources .Wissenschaftliche Forschungsanwendungen

Detection Techniques

- Gold nanoparticles (AuNPs) combined with mercury-specific-oligonucleotide-conjugated resonators (MSOIRs) have been developed to detect divalent mercury ions. This technique can quantify mercury ions with a high sensitivity and has potential applications in enhancing drinking water quality (Chu et al., 2018).

Mercury Isotope Geochemistry

- Mercury isotope geochemistry has emerged as an essential part of mercury science. Hg isotopes, due to their fractionation during specific environmental processes, can be used to trace sources and biogeochemical pathways of mercury (Yin et al., 2014).

Mercury Exposure and Bioavailability

- Studies have examined various forms of mercury exposure, focusing on methodological issues in estimating exposure, bioavailability, and absorption. Such research is crucial in understanding mercury's impact on public health (Gochfeld, 2003).

Electrochemical Mercury Analysis

- Electrochemical methods for mercury analysis in different samples have been critically evaluated, highlighting the advantages and limitations of various electrode materials and methods (Martín‐Yerga et al., 2013).

Mercury in Fault Zones

- Research on mercury and its isotopic composition in fault zones can be used to trace mercury anomalies, analyze mercury's migrated paths, and understand the role of fluid in seismogenesis. This research has significant implications for earthquake monitoring and detection of active faults (Zhang Le, 2015).

Mercury Removal Technologies

- Recent advances in mercury removal technology have been explored, focusing on the development of novel sorbents and techniques for mercury removal from flue gas and environmental sources (O'dowd et al., 2004).

Mercury Detection and Removal in Water

- DNA-functionalized hydrogels have been developed for simultaneous detection and removal of mercury from water. These hydrogels use a thymine-rich DNA for selective binding of Hg(2+) and can be used for environmental applications (Dave et al., 2010).

Eigenschaften

IUPAC Name |

dioxido(dioxo)chromium;mercury(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2Hg.4O/q;2*+1;;;2*-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZXOHQQJZHMJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Hg+].[Hg+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrHg2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158846 |

Source

|

| Record name | Mercury(I) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13465-34-4 |

Source

|

| Record name | Mercury(I) chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(I) chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1619458.png)

![2-Butenoic acid, [1,1'-bicyclopentyl]-2-yl ester](/img/structure/B1619467.png)